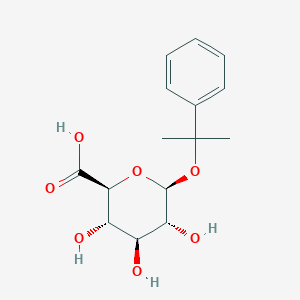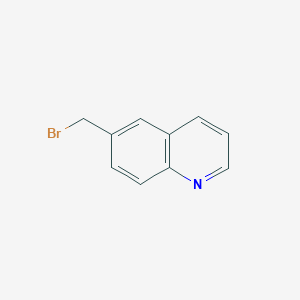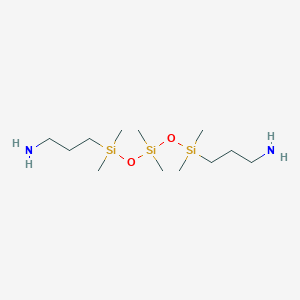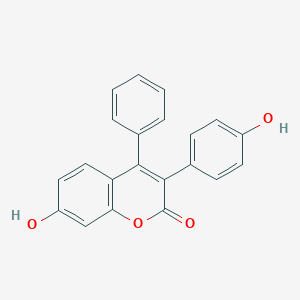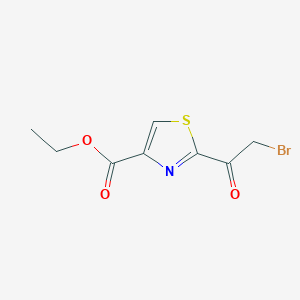
Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate, also known as EBTC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a thiazole derivative that has been synthesized through various methods and has been extensively studied for its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate is not fully understood; however, it is believed that the compound exerts its effects by inhibiting specific enzymes and proteins in the target cells. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its antimicrobial and antitumor activity. The compound has also been shown to inhibit the activity of proteins involved in the inflammatory response, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria and fungi by interfering with their DNA and RNA biosynthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. The compound has also been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to exhibit antitumor and anti-inflammatory activity, which makes it a potential candidate for the development of new cancer and anti-inflammatory drugs. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate. One of the future directions is the development of new analogs of this compound with improved properties, such as increased solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Furthermore, the potential use of this compound as a diagnostic tool for various diseases should also be explored.
Conclusion:
In conclusion, this compound is a thiazole derivative that has gained significant attention in the field of scientific research due to its unique properties. The compound has been synthesized through various methods and has been extensively studied for its potential applications in different fields. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activity, making it a potential candidate for the development of new drugs. However, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Métodos De Síntesis
Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate can be synthesized through various methods, including the reaction of ethyl 2-aminothiazole-4-carboxylate with bromoacetyl bromide. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved through recrystallization using ethanol. Other methods for synthesizing this compound include the reaction of this compound with various reagents.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate has been extensively studied for its potential applications in different fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. The compound has also been shown to exhibit antitumor activity against different types of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
ethyl 2-(2-bromoacetyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-2-13-8(12)5-4-14-7(10-5)6(11)3-9/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCJQASRMLVGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

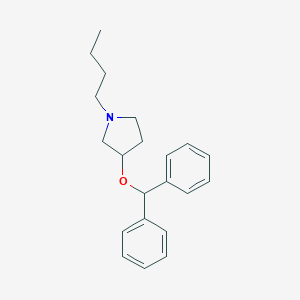
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)

